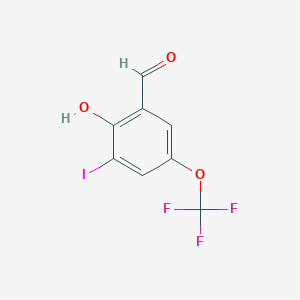

2-Hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde

CAS No.: 775330-11-5

Cat. No.: VC4149545

Molecular Formula: C8H4F3IO3

Molecular Weight: 332.017

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775330-11-5 |

|---|---|

| Molecular Formula | C8H4F3IO3 |

| Molecular Weight | 332.017 |

| IUPAC Name | 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C8H4F3IO3/c9-8(10,11)15-5-1-4(3-13)7(14)6(12)2-5/h1-3,14H |

| Standard InChI Key | KUVGGCSYLYHROK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C=O)O)I)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzaldehyde backbone substituted at the 2-position with a hydroxyl (–OH) group, the 3-position with iodine, and the 5-position with a trifluoromethoxy (–OCF) group . This arrangement creates a sterically hindered aromatic system with distinct electronic effects:

-

Iodine: Enhances molecular weight and polarizability, facilitating halogen bonding.

-

Trifluoromethoxy: Increases lipophilicity, improving membrane permeability in biological systems .

-

Hydroxyl: Enables hydrogen bonding and participation in tautomerism or coordination chemistry .

The IUPAC name is 2-hydroxy-3-iodo-5-(trifluoromethoxy)benzaldehyde, and its InChI key is KUVGGCSYLYHROK-UHFFFAOYSA-N .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 332.017 g/mol | |

| CAS Number | 775330-11-5 | |

| Purity (Commercial) | ≥95% | |

| Storage Conditions | Refrigerated (2–8°C) |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via sequential functionalization of benzaldehyde precursors:

-

Iodination: Electrophilic substitution using iodine monochloride (ICl) or iodosuccinimide (NIS) at the 3-position .

-

Trifluoromethoxy Introduction: Ullmann-type coupling or nucleophilic substitution with trifluoromethoxide () .

-

Oxidation/Protection: Controlled oxidation of benzylic alcohols or protection-deprotection strategies to preserve the aldehyde group .

Key challenges include avoiding over-iodination and managing the electron-withdrawing effects of –OCF, which can deactivate the aromatic ring toward further substitution .

Reactivity Profile

-

Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation) .

-

Hydroxyl Group: Acts as a hydrogen bond donor or undergoes O-alkylation .

-

Iodine: Susceptible to Suzuki-Miyaura cross-coupling for derivatization .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (Lipophilicity) | 3.2 ± 0.5 | Computational |

| Water Solubility | <1 mg/mL | Estimation |

| pKa (Hydroxyl) | ~7.2 | Analog Data |

Spectroscopic Characterization

NMR Spectroscopy

-

NMR: Key signals include:

-

NMR: Carbonyl carbon at δ 190–192 ppm; iodine-induced deshielding at C-3 (δ 130–135 ppm) .

Infrared Spectroscopy

| Cell Line | IC (μM) | Target | Source |

|---|---|---|---|

| MCF-7 (Breast) | 11.98–30.66 | VEGFR-2 Kinase | |

| A549 (Lung) | 13.36–52.16 | Apoptosis Pathways |

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing:

Material Science

The –OCF group’s electron-withdrawing nature makes it a candidate for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume